molecular formula C15H19BO3 B14122833 2-((4-Methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 872356-95-1

2-((4-Methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14122833
CAS No.: 872356-95-1
M. Wt: 258.12 g/mol
InChI Key: NGTXWTZHUNALBA-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxyphenylacetylene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the reaction is achieved by controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).

    Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from room temperature to 100°C, reaction times varying from a few hours to overnight.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-((4-Methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Methoxyphenylacetylene

Uniqueness

2-((4-Methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. Unlike phenylboronic acid, which is prone to hydrolysis, this compound offers enhanced stability under various reaction conditions. Additionally, the presence of the 4-methoxyphenyl group provides electronic properties that can be fine-tuned for specific applications .

Properties

CAS No.

872356-95-1

Molecular Formula

C15H19BO3

Molecular Weight

258.12 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)11-10-12-6-8-13(17-5)9-7-12/h6-9H,1-5H3

InChI Key

NGTXWTZHUNALBA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=C(C=C2)OC

Origin of Product

United States

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